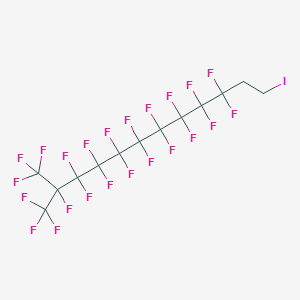

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Icosafluoro-12-iodo-2-(trifluoromethyl)dodecane

Description

Properties

IUPAC Name |

1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosafluoro-12-iodo-2-(trifluoromethyl)dodecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4F23I/c14-3(15,1-2-37)5(17,18)7(21,22)9(25,26)11(29,30)10(27,28)8(23,24)6(19,20)4(16,12(31,32)33)13(34,35)36/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJVNLHEEQBBJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4F23I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00896324 | |

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Icosafluoro-12-iodo-2-(trifluoromethyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

724.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242142-80-9 | |

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Icosafluoro-12-iodo-2-(trifluoromethyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A dodecane backbone (12 carbons) with 20 fluorine atoms (icosafluoro) distributed across positions 1–10.

- A terminal iodine atom at position 12.

- A trifluoromethyl (-CF₃) group at position 2, contributing three additional fluorine atoms.

Key Properties :

- Density : Estimated >1.8 g/cm³ (based on analogous compounds like 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane, which has a density of 1.88 g/cm³) .

- Boiling Point : Expected to exceed 178°C (similar to shorter-chain perfluoroalkyl iodides) .

- Applications: Potential use in fluoropolymer synthesis, surfactants, or specialty materials due to its oleophobic/hydrophobic properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to the perfluoroalkyl iodide family, characterized by high fluorine content and terminal iodine. Key structural variations among analogs include:

Key Observations :

- Fluorine content and substituent positions significantly influence reactivity. For example, terminal iodine facilitates nucleophilic substitution, while branched -CF₃ groups enhance thermal stability .

- Linear perfluoroalkyl iodides (e.g., 2043-53-0) are more volatile than branched analogs due to reduced molecular weight .

Physicochemical Properties

Trends :

Toxicological and Environmental Considerations

- Perfluoroalkyls: Persistent environmental pollutants with bioaccumulation risks. The iodine substituent in 2043-54-1 may alter degradation pathways compared to non-iodinated analogs .

- Regulatory Status : Listed under EPA’s TSCA inventory, highlighting need for controlled handling .

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing this compound?

Answer:

Synthesis typically involves sequential fluorination and iodination steps, leveraging radical or nucleophilic substitution reactions. For example, fluorinated precursors (e.g., perfluorodecane derivatives) can undergo iodination at terminal positions using iodine monochloride (ICl) under controlled conditions . Characterization requires:

- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorine substitution patterns, while NMR confirms backbone structure.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 573.9086 for related iodoperfluoroalkanes) and isotopic signatures (e.g., iodine-127/129 splits) .

- Elemental Analysis : Ensures stoichiometric consistency, particularly for iodine content .

Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Answer:

Discrepancies often arise from structural homologues (e.g., varying chain lengths or iodine positions) or measurement conditions. Mitigation strategies include:

- Cross-Validation : Use multiple techniques (e.g., differential scanning calorimetry for melting points, gas chromatography for purity) .

- Standardized Protocols : Adopt uniform storage conditions (e.g., -20°C for iodinated derivatives to prevent degradation) and solvent systems for solubility tests .

- Comparative Studies : Reference homologues like 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane (CAS 2043-53-0) to contextualize data .

Basic: What are critical stability considerations during storage and handling?

Answer:

- Temperature : Store at -20°C to minimize thermal decomposition of the C-I bond .

- Light Exposure : Protect from UV light using amber glassware to prevent radical-mediated degradation.

- Moisture Control : Use anhydrous solvents and inert atmospheres (e.g., argon) to avoid hydrolysis .

Advanced: What methodologies assess environmental persistence and bioaccumulation potential?

Answer:

- Half-Life Studies : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH, UV intensity) .

- Partition Coefficients : Measure log (octanol-water) to estimate bioaccumulation; fluorinated chains typically show high log (>6) due to hydrophobicity .

- Toxicity Screening : Use in vitro assays (e.g., mitochondrial toxicity in hepatocytes) aligned with perfluoroalkyl substance (PFAS) frameworks .

Basic: Which analytical techniques ensure purity and structural fidelity?

Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile impurities (e.g., unreacted precursors) .

- Ion Chromatography : Quantifies ionic byproducts (e.g., iodide ions from degradation) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry for solid-state analysis (if crystallizable) .

Advanced: How can AI-driven simulations optimize reaction design for this compound?

Answer:

- Reactor Modeling : Use COMSOL Multiphysics to simulate heat/mass transfer in fluorination reactors, minimizing side reactions .

- Machine Learning (ML) : Train models on fluorination kinetics datasets to predict optimal iodine:precursor ratios and reaction times .

- Automation : Integrate real-time MS/NMR feedback loops for dynamic adjustment of reaction parameters .

Advanced: What reactivity patterns are observed in substitution reactions (e.g., iodine replacement)?

Answer:

The C-I bond is susceptible to nucleophilic substitution (e.g., with amines or thiols) or radical coupling. Key considerations:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement rates .

- Catalysts : Pd/Cu systems enable cross-coupling reactions to form carbon-carbon bonds (e.g., Sonogashira coupling) .

- Side Reactions : Competing eliminations (e.g., HF formation) require base scavengers (e.g., KCO) .

Basic: What safety protocols are essential for laboratory handling?

Answer:

- Personal Protective Equipment (PPE) : Fluoropolymer-coated gloves and face shields to prevent dermal exposure.

- Ventilation : Use fume hoods rated for volatile fluorocarbons and iodine vapors .

- Waste Management : Segregate halogenated waste for incineration to prevent environmental release .

Advanced: How does this compound interact with biological systems?

Answer:

- Protein Binding : Fluorinated chains exhibit strong affinity for serum albumin, mimicking endogenous fatty acids .

- Metabolic Stability : Resistance to cytochrome P450 degradation due to C-F bonds; track metabolites via MRI or radiolabeled iodine isotopes .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to visualize accumulation in lipid-rich tissues .

Advanced: What role does this compound play in advanced material science (e.g., membranes)?

Answer:

- Membrane Fabrication : Incorporate into block copolymers for ion-selective membranes (e.g., fuel cells) via phase-separation techniques .

- Surface Modification : Graft onto silica nanoparticles to create superhydrophobic coatings; characterize via contact angle measurements .

- Thermal Stability : Evaluate using thermogravimetric analysis (TGA); fluorinated chains enhance decomposition temperatures (>300°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.